molecular formula C10H18ClN B2652108 rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride CAS No. 1820569-52-5

rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride

Cat. No.: B2652108
CAS No.: 1820569-52-5
M. Wt: 187.71
InChI Key: WOTCSHZVGJMSRR-KEMIKTAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride is a useful research compound. Its molecular formula is C10H18ClN and its molecular weight is 187.71. The purity is usually 95%.
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Scientific Research Applications

Chiral Cyclic Aminal Synthesis

A study explored the synthesis of a chiral cyclic aminal, which is related to rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane hydrochloride. This aminal was produced by reacting rac-1,2-propanediamine with paraformaldehyde, revealing axial chirality, a notable characteristic in the field of azaadamantane derivatives (Rivera et al., 2012).

Conformational Analysis in Chemistry

Research on compounds similar to rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane hydrochloride has provided insights into the conformational dependence of NMR coupling constants, expanding our understanding of molecular structures (Berger, 1978).

Computational Chemistry Applications

In another study, computational chemistry techniques were used to assess the structural and energy components of polycyclic oxetanes, closely related to rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane hydrochloride. This research helps in understanding skeletal rearrangements and ring strain energy in cyclic compounds (Rosenberg et al., 2014).

Crystal and Molecular Structure Studies

The study of crystal and molecular structures, like that of 1-aza-5-stanna-5-chlorotricyclo[3.3.3.0]undecane, shares a methodological similarity with the analysis of rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane hydrochloride. Such studies contribute significantly to the field of organometallic chemistry (Jurkschat et al., 1985).

Novel Synthesis Approaches

Innovative synthesis methods, as seen in the creation of azomethine ylide cycloaddition compounds, which bear a structural resemblance to rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane hydrochloride, are crucial in the development of new organic compounds (Williams & Trauner, 2018).

Improvements in Organic Synthesis

An improved method for synthesizing compounds structurally related to rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane hydrochloride has been reported, showcasing advancements in organic synthesis techniques (Bonjoch et al., 1987).

Properties

IUPAC Name

(2S,6R)-4-azatricyclo[5.2.2.02,6]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c1-2-8-4-3-7(1)9-5-11-6-10(8)9;/h7-11H,1-6H2;1H/t7?,8?,9-,10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTCSHZVGJMSRR-UAAGSAOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3C2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@H]3[C@@H]2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.